2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a benzenesulfonamide group, and a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. One common method involves the bromination of a thiophene derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The sulfonamide group may enhance its binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methylthiophene: A simpler thiophene derivative used in various organic synthesis applications.
Thiophene-2-sulfonamide: Another thiophene-based sulfonamide with potential biological activities.
Uniqueness
2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to its combination of a bromine atom, a thiophene ring system, and a benzenesulfonamide group. This combination imparts distinct electronic and structural properties, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
2-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S3/c17-13-3-1-2-4-15(13)24(20,21)18-9-12-5-6-14(23-12)16(19)11-7-8-22-10-11/h1-8,10,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHIAPUQFZPSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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